
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-containing reagent.
Thiourea Formation: The final step involves the reaction of the intermediate with o-tolyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiourea bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiourea group may also play a role in binding to metal ions or other biomolecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea: Lacks the pyridine ring, which may result in different biological activities.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(phenyl)thiourea: Contains a phenyl group instead of the pyridine ring, leading to variations in chemical reactivity and biological properties.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea: Similar structure but with the pyridine ring at a different position, which may affect its interaction with molecular targets.
Uniqueness
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is unique due to the presence of both indole and pyridine moieties, along with the o-tolyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-3-5-11-23(18)28-25(30)29(17-20-9-7-14-26-16-20)15-13-21-19(2)27-24-12-6-4-10-22(21)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGTGLKTZIFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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